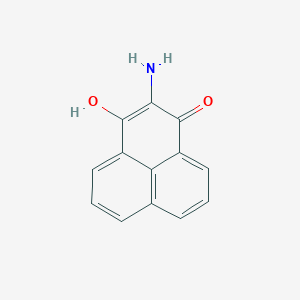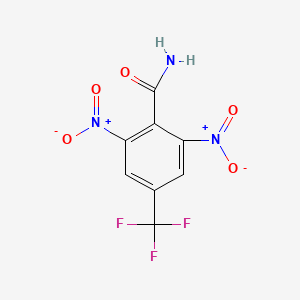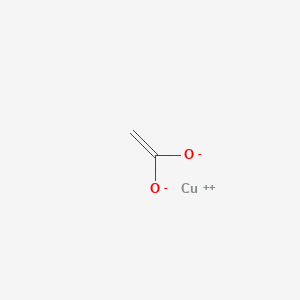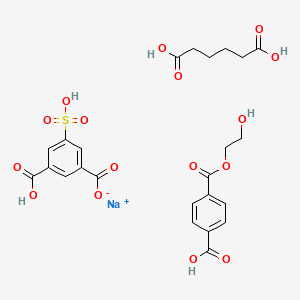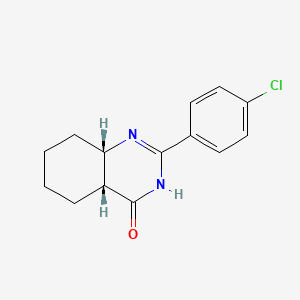
(4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
(4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinones.
Substitution: Halogen substitution reactions can occur, especially at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which may have different biological activities and properties.
科学的研究の応用
Chemistry
In chemistry, (4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential use as drugs. Their ability to interact with specific molecular targets makes them candidates for the treatment of various diseases.
Industry
Industrially, this compound can be used in the development of new materials and chemical products. Its unique properties make it valuable for various applications, including the synthesis of polymers and other advanced materials.
作用機序
The mechanism of action of (4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. By binding to these targets, the compound can modulate their activity and exert its effects.
類似化合物との比較
Similar Compounds
Quinazolinone: A closely related compound with similar biological activities.
Dihydroquinazolinone: A reduced form with different chemical properties.
Chlorophenyl Derivatives: Compounds with similar substituents that may exhibit comparable activities.
Uniqueness
What sets (4aR,8aS)-2-(4-Chlorophenyl)-4a,5,6,7,8,8a-hexahydroquinazolin-4(3H)-one apart is its specific stereochemistry and the presence of the 4-chlorophenyl group. These features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of research.
特性
CAS番号 |
64127-74-8 |
|---|---|
分子式 |
C14H15ClN2O |
分子量 |
262.73 g/mol |
IUPAC名 |
(4aR,8aS)-2-(4-chlorophenyl)-4a,5,6,7,8,8a-hexahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H15ClN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h5-8,11-12H,1-4H2,(H,16,17,18)/t11-,12+/m1/s1 |
InChIキー |
MTQWKNXBIYBUDV-NEPJUHHUSA-N |
異性体SMILES |
C1CC[C@H]2[C@@H](C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl |
正規SMILES |
C1CCC2C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-([1,1'-Biphenyl]-4-yl)-5-methyloxolan-2-one](/img/structure/B14487403.png)

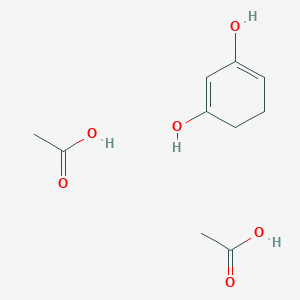
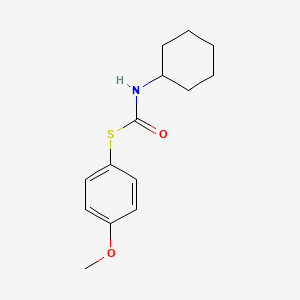

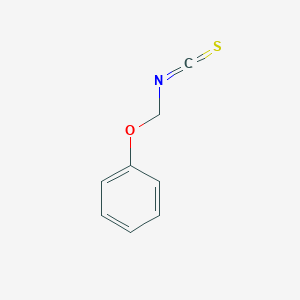
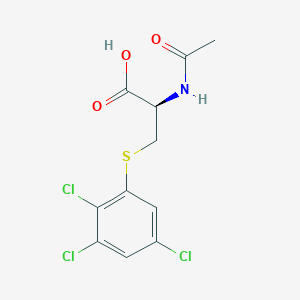
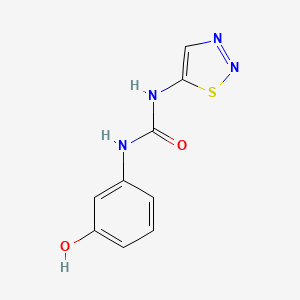

![3,3'-[(4-Methoxyphenyl)azanediyl]bis(1-phenylpropan-1-one)](/img/structure/B14487475.png)
